ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate
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Overview
Description
ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, an amide group, and a trifluoromethyl group, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a base such as triethylamine and carried out at elevated temperatures (e.g., 70°C) to yield the desired cyanoacetamide derivative .
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group or the trifluoromethyl group is replaced by other functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions, leading to the synthesis of complex heterocyclic compounds.
Common Reagents and Conditions
Bases: Triethylamine, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes, which are of significant interest in medicinal chemistry .
Scientific Research Applications
ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the amide group facilitate nucleophilic and electrophilic reactions, while the trifluoromethyl group enhances the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2-CYANOACETAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(2-CYANOACETAMIDO) BENZOATE
Uniqueness
ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C8H9F3N2O4 |
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Molecular Weight |
254.16 g/mol |
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9F3N2O4/c1-2-17-6(15)7(16,8(9,10)11)13-5(14)3-4-12/h16H,2-3H2,1H3,(H,13,14) |
InChI Key |
QXCXNOHFLJAKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CC#N)O |
Origin of Product |
United States |
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